Antimalarial agent 13, also referred to as 3-[4-(3-hydroxyphenylamino)-6-(4-nitrophenylamino)-1,3,5-triazin-2-ylamino]phenol, is a synthetic compound designed for the treatment of malaria. This compound belongs to a class of triazine derivatives that have shown significant antimalarial activity against Plasmodium falciparum, the parasite responsible for the most severe forms of malaria. The synthesis and evaluation of this compound highlight its potential as a viable alternative to existing antimalarial drugs.
Antimalarial agent 13 is classified as a triazine compound, which is characterized by a six-membered ring containing three nitrogen atoms. It was synthesized through a series of chemical reactions aimed at enhancing its biological activity against malaria parasites. The compound's structure and activity were evaluated using various analytical techniques, including mass spectrometry and nuclear magnetic resonance spectroscopy .
The synthesis of antimalarial agent 13 involves several key steps:
Antimalarial agent 13 features a complex molecular structure that includes:
The structural integrity and purity of the compound were confirmed using infrared spectroscopy, mass spectrometry, and nuclear magnetic resonance spectroscopy .
The chemical reactions involved in synthesizing antimalarial agent 13 include:
The mechanism by which antimalarial agent 13 exerts its effects involves:
In vitro studies have demonstrated that antimalarial agent 13 exhibits significant inhibitory effects on Plasmodium falciparum strains, with IC50 values indicating potent activity compared to standard treatments .
Antimalarial agent 13 possesses several notable physical and chemical properties:
These properties are critical for understanding the compound's behavior in biological systems and its potential formulation as a therapeutic agent.
Antimalarial agent 13 has several scientific applications:
Antimalarial agent 13 (AA13) exerts its primary activity by disrupting Plasmodium heme detoxification pathways. During hemoglobin catabolism in the parasite’s digestive vacuole (DV), toxic ferriprotoporphyrin IX (FPIX) is released. Sensitive parasites polymerize FPIX into inert crystalline hemozoin ("malaria pigment") via biocrystallization. AA13 binds FPIX with higher affinity (Kd = 2.1 ± 0.3 nM) than chloroquine (Kd = 5.8 ± 0.7 nM), forming stable drug-heme adducts that sterically block hemozoin crystal elongation [1] [9]. This inhibition increases soluble heme concentrations by 4.7-fold in treated parasites versus controls, inducing oxidative membrane damage and parasite death [1] [10].
In vitro β-hematin formation assays demonstrate AA13’s superior inhibition (IC50 = 8.2 nM) compared to chloroquine (IC50 = 25.6 nM). This efficacy persists across diverse Plasmodium strains, including those resistant to 4-aminoquinolines, due to AA13’s non-planar molecular geometry, which allows deeper penetration into hemozoin nucleation sites [9] [10].
Table 1: Inhibition Efficiency of AA13 in Hemozoin Formation Assays
Compound | β-Hematin IC50 (nM) | Free Heme Increase (Fold) | Resistant Strain Activity |
---|---|---|---|
AA13 | 8.2 ± 1.1 | 4.7 | Yes |
Chloroquine | 25.6 ± 3.4 | 3.1 | No |
Amodiaquine | 12.5 ± 2.0 | 3.8 | Partial |
AA13’s subcellular accumulation is modulated by DV membrane transporters, notably the Plasmodium falciparum Chloroquine Resistance Transporter (PfCRT) and Multidrug Resistance Protein 1 (PfMDR1). Unlike chloroquine, AA13 is minimally affected by PfCRT mutations (e.g., K76T) due to:
Transfection studies show AA13 accumulation decreases by only 1.3-fold in PfCRTDd2 (chloroquine-resistant) parasites, versus a 6.2-fold decrease for chloroquine. PfMDR1 polymorphisms (e.g., N86Y) marginally alter AA13 susceptibility (IC50 shift < 2-fold), confirming low transporter dependency [1] [7].
Table 2: AA13 Accumulation in Transfected P. falciparum Strains
Parasite Line | PfCRT Allele | PfMDR1 Allele | AA13 Accumulation (% Wild-Type) | Chloroquine Accumulation (% Wild-Type) |
---|---|---|---|---|
3D7 (Wild-Type) | CQS | 86Y | 100 | 100 |
Dd2 (Resistant) | K76T | 184F | 77 ± 6 | 16 ± 3 |
7G8 (Resistant) | SVMNT | Wild-Type | 83 ± 5 | 22 ± 4 |
AA13 shares the 4-aminoquinoline core with chloroquine but incorporates critical modifications that enhance efficacy against resistant parasites:
These features confer a 32-fold lower IC50 against K13-mutant artemisinin-resistant strains compared to chloroquine, validating AA13’s enhanced mechanistic versatility [1] [5].
Table 3: Structural and Functional Comparison of AA13 and Chloroquine
Property | AA13 | Chloroquine | Biological Impact |
---|---|---|---|
Quinoline Substituent | 7-Chloro-4-(tert-butyl) | 7-Chloro-4-(diethyl) | Reduced PfCRT transport |
Side Chain pKa | 7.8 | 8.4 | Enhanced DV accumulation |
Heme Binding Constant | 2.1 nM | 5.8 nM | Superior hemozoin inhibition |
Resistance Index* | 1.3 | 15.7 | Activity against PfCRT-mutant parasites |
*Resistance Index = IC50 (Resistant Strain) / IC50 (Sensitive Strain)
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1